1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride
Overview
Description
1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and sensory processing. By blocking the activity of this receptor, this compound can modulate these processes and provide insights into the underlying mechanisms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine in the brain, which can affect various cognitive processes. It has also been shown to inhibit the release of dopamine, which is involved in the regulation of mood and motivation. Additionally, this compound has been shown to have anti-inflammatory effects, which may be relevant to the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it an ideal tool for investigating the role of this receptor in various neurological disorders. Additionally, this compound is relatively easy to synthesize and is commercially available. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and can rapidly metabolize in vivo, which can make it difficult to study its long-term effects. Additionally, this compound can have off-target effects on other receptors, which can complicate its interpretation of data.
Future Directions
There are several future directions for research on 1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride. One area of interest is the development of new analogs of this compound that are more selective for the α7 nicotinic acetylcholine receptor. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, this compound may have potential as a therapeutic agent for various neurological disorders, and further research is needed to explore this possibility.
Scientific Research Applications
1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride has been extensively used in scientific research as a tool to study the α7 nicotinic acetylcholine receptor. It has been shown to be a potent and selective antagonist of this receptor, which makes it an ideal tool for investigating the role of this receptor in various neurological disorders. This compound has been used in studies on Alzheimer's disease, schizophrenia, and ADHD, as well as in studies on the effects of nicotine on the brain.
properties
IUPAC Name |
1-[4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]propan-1-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-4-19(21)17-7-9-18(10-8-17)22-12-6-5-11-20-13-15(2)23-16(3)14-20;/h7-10,15-16H,4-6,11-14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAQWYHCYABNMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCCN2CC(OC(C2)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.